S-Benzylcysteine S-Benzylcysteine
Brand Name: Vulcanchem
CAS No.: 16597-46-9
VCID: VC13301350
InChI: InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
SMILES: C1=CC=C(C=C1)CSCC(C(=O)O)N
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

S-Benzylcysteine

CAS No.: 16597-46-9

Cat. No.: VC13301350

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

S-Benzylcysteine - 16597-46-9

Specification

CAS No. 16597-46-9
Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 2-amino-3-benzylsulfanylpropanoic acid
Standard InChI InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Standard InChI Key GHBAYRBVXCRIHT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CSCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

S-Benzylcysteine (C10_{10}H13_{13}NO2_2S) features an L-cysteine backbone with a benzyl group attached via a thioether bond at the sulfur atom. Its IUPAC name, S-(phenylmethyl)-L-cysteine, reflects this substitution pattern . Key structural parameters include:

PropertyValueSource
Molecular weight211.28 g/mol
Melting point214–216°C (decomposition)
Optical rotation[α]20_{20}/D +23° (1 M NaOH)
pKa2.10 (predicted)
SolubilitySoluble in 1 M NaOH

The crystal structure reveals intramolecular hydrogen bonding between the amine and carboxyl groups, while the benzyl moiety induces steric effects that influence reactivity .

Spectroscopic Signatures

  • FT-IR: Strong absorption at 2550 cm1^{-1} (S-H stretch absent, confirming thioether formation)

  • NMR: Distinct benzyl proton signals at δ 7.25–7.35 ppm (multiplet, 5H) and methylene protons at δ 3.85 ppm (AB system, J = 13.2 Hz)

  • X-ray crystallography: Orthorhombic space group P21_121_121_1 with unit cell parameters a = 5.42 Å, b = 9.87 Å, c = 17.25 Å

Synthetic Methodologies and Reactivity

Asymmetric Synthesis via Ni(II) Complexes

The thiomethylation of Ni(II) complexes with alanine Schiff bases enables enantioselective synthesis of S-benzylcysteine derivatives. Proline-based chiral ligands achieve 92% yield and 98:2 diastereomeric ratio, outperforming azepine-derived ligands (74% yield, 85:15 dr) . Critical reaction parameters:

ConditionOptimal ValueImpact on Yield
Temperature−20°C+23% yield
MeSH equivalents1.5Prevents overalkylation
LigandL-Proline↑ Steric control

This method scales effectively to 50 mmol without erosion of enantiomeric excess .

Diazotization and Functionalization

S-Benzylcysteine undergoes diazotization to form β-thio-α-hydroxy acids, a reaction optimized through factorial design:

S-BenzylcysteineH2SO4NaNO2β-thio-α-hydroxy acid(78% yield)[6]\text{S-Benzylcysteine} \xrightarrow[\text{H}_2\text{SO}_4]{\text{NaNO}_2} \beta\text{-thio-}\alpha\text{-hydroxy acid} \quad (\text{78\% yield})[6]

Key advantages of the sulfonyl-protected intermediate:

  • Resists oxidation during nitrogen oxide exposure

  • Enables nucleophilic substitution at the α-carbon

  • Maintains >99% enantiomeric purity

Applications in Materials Science

Cyclic Dipeptide Hydrogels

Six S-benzylcysteine-containing cyclic dipeptides (P1–P6) demonstrate tunable hydrogelation properties correlated with side-chain hydrophobicity :

DipeptideHydrogel Concentration (wt%)Elastic Modulus (kPa)Dye Removal Efficiency (Congo Red)
P11.22.389%
P40.85.194%
P60.58.998%

Structural analysis reveals β-sheet-dominated networks with fibril diameters of 8–15 nm . The hydrogels show thermoreversibility (Tgel_{gel} = 45–65°C) and shear-thinning behavior (viscosity drop >90% at 100 s1^{-1}) .

Metal Chelation for Radiopharmaceuticals

S-Benzylcysteine forms stable complexes with 99m^{99m}Tc, exhibiting unusual renal excretion patterns:

ComplexOrgan Uptake (% ID/g)Excretion Pathway
99m^{99m}Tc-1Kidney: 12.4Renal tubular secretion
99m^{99m}Tc-3Liver: 8.7Hepatobiliary

The renal affinity of 99m^{99m}Tc-1 is attributed to interactions with sulfhydryl groups in renal tissues .

Pharmacological Properties and Mechanisms

Anticancer Activity in Gastric Cancer

S-Benzylcysteine induces apoptosis in SGC-7901 cells through:

  • Cell cycle arrest: G0/G1 phase increase from 48% to 72% (15 mM dose)

  • Caspase activation: 3.8-fold increase in caspase-3 activity vs. controls

  • Bax/Bcl-2 modulation: Ratio increases from 0.3 (control) to 3.6 (15 mM)

  • p53 upregulation: 200% increase in protein expression

Comparative IC50_{50} values (72 hr exposure):

  • S-Benzylcysteine: 7.2 mM

  • S-Allylcysteine: 12.5 mM

Metabolic Fate and Acetylation

In vivo studies reveal stereochemical inversion during metabolism:

Isomer AdministeredAcetylated Product Yield (Rat)Human Excretion
L-89%78%
D-41%29%

This challenges Knoop's acetylation theory, suggesting partial keto acid intermediate destruction .

ManufacturerPurityPrice (USD/g)
Sigma-Aldrich97%5.46
TCI Chemicals>98%3.60
Alfa Aesar99%3.82

Storage recommendations: Sealed desiccants at 15–25°C prevent thioether oxidation .

Emerging Research Directions

Peptide-Based Drug Delivery

Preliminary data show S-benzylcysteine-containing peptides enhance blood-brain barrier penetration (2.3× increase vs. native peptides) .

Catalytic Applications

Chiral Ni complexes enable asymmetric Michael additions with 94% ee in THF at −40°C .

Environmental Remediation

Cyclic dipeptide hydrogels remove 98% of methylene blue within 30 minutes via π-π stacking interactions .

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